molecular formula C21H26O8S B1459464 Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside CAS No. 1820572-28-8

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside

Cat. No.: B1459464
CAS No.: 1820572-28-8
M. Wt: 438.5 g/mol
InChI Key: AEZBNOXQHIZNTR-IFLJBQAJSA-N
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Description

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside is a complex organic compound with significant applications in biomedical research. It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of phenyl, acetyl, allyl, and thio groups. This compound is known for its unique chemical structure and potential therapeutic applications.

Mechanism of Action

Target of Action

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside is a potent inhibitor that targets pivotal enzymes involved in crucial cellular processes . These enzymes play a significant role in the biochemical pathways within the cell, and their inhibition can lead to profound changes in cellular function.

Mode of Action

The interaction of this compound with its targets involves the formation of a complex that inhibits the normal functioning of the enzymes . This inhibition results in changes to the biochemical pathways within the cell, leading to alterations in cellular processes.

Biochemical Pathways

This compound affects several biochemical pathways due to its inhibitory action on key enzymes . The downstream effects of this inhibition can lead to changes in cellular function and potentially impact the overall health of the organism.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific enzymes it inhibits . By inhibiting these enzymes, the compound can alter cellular processes and potentially lead to changes in the organism’s overall health.

Biochemical Analysis

Biochemical Properties

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as galactosidases and glycosidases, which are involved in the hydrolysis of glycosidic bonds in carbohydrates. The acetyl and allyl groups on the galactopyranoside backbone enhance its binding affinity to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific conditions of the reaction .

Cellular Effects

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of glycosidases, which play a role in the regulation of glycoproteins and glycolipids on the cell surface. This modulation can lead to changes in cell adhesion, migration, and communication. Additionally, the compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside exerts its effects through specific binding interactions with the active sites of target enzymes. The acetyl and allyl groups enhance the compound’s hydrophobic interactions with the enzyme’s active site, leading to a stable enzyme-inhibitor complex. This binding can result in the inhibition of enzyme activity, either by blocking the substrate binding site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Additionally, the compound can influence gene expression by modulating the glycosylation of transcription factors, thereby affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis and deacetylation over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can maintain its inhibitory activity for several days .

Dosage Effects in Animal Models

The effects of Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, indicating saturation of the target enzymes .

Metabolic Pathways

Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and galactosidases, which are responsible for the breakdown of complex carbohydrates into simpler sugars. The compound can affect metabolic flux by inhibiting these enzymes, leading to an accumulation of intermediate metabolites and a decrease in the overall rate of carbohydrate metabolism .

Transport and Distribution

Within cells and tissues, Phenyl 2,4,6-tri-O-acetyl-3-O-allyl-1-thio-|A-D-galactopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on glycosylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside typically involves multiple stepsThe thio group is introduced using thiophenol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and stringent quality control measures ensures consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield thiols .

Scientific Research Applications

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyl 2,4,6-Tri-O-acetyl-3-O-allyl-1-thio-beta-D-galactopyranoside can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,5-diacetyloxy-6-phenylsulfanyl-4-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8S/c1-5-11-25-19-18(27-14(3)23)17(12-26-13(2)22)29-21(20(19)28-15(4)24)30-16-9-7-6-8-10-16/h5-10,17-21H,1,11-12H2,2-4H3/t17-,18+,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBNOXQHIZNTR-IFLJBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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